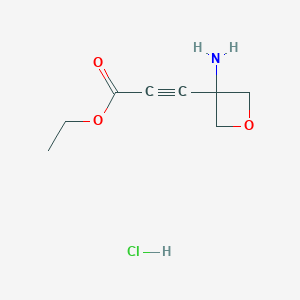
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride is a chemical compound with the molecular formula C8H12ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an amino group and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride typically involves the reaction of ethyl propiolate with 3-aminooxetane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions can produce a variety of substituted aminooxetane compounds.
Scientific Research Applications
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is used as a coupling agent in peptide synthesis and has different reactivity and applications compared to this compound.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride: Similar to the previous compound, it is used in biochemical research for the formation of amide bonds.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 3-(3-aminooxetan-3-yl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-12-7(10)3-4-8(9)5-11-6-8;/h2,5-6,9H2,1H3;1H |
InChI Key |
ACGRMCVXLQLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1(COC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















